1,3-Dioxolane-2-hexanal, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-2-hexanal, 2-methyl- is an organic compound with the molecular formula C₄H₈O₂. It is a member of the dioxolane family, which are heterocyclic acetals. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications .
Vorbereitungsmethoden
1,3-Dioxolane-2-hexanal, 2-methyl- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Industrial production methods often employ similar techniques but on a larger scale, ensuring efficient water removal through chemical reaction or physical sequestration .
Analyse Chemischer Reaktionen
1,3-Dioxolane-2-hexanal, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Deprotection: The compound can be deprotected using acid-catalyzed transacetalization in acetone or hydrolysis in aqueous acid.
Major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-2-hexanal, 2-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Dioxolane-2-hexanal, 2-methyl- involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions . This stability is due to the formation of a five-membered ring structure, which is less prone to hydrolysis compared to other acetal forms . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane-2-hexanal, 2-methyl- can be compared to other similar compounds such as:
1,3-Dioxane: Another member of the dioxane family, which has a six-membered ring structure and is used in similar applications.
2-Methyl-1,3-dioxolane: A closely related compound with similar chemical properties and applications.
4-Methyl-2-pentyl-1,3-dioxolane: Known for its use as a solvent and in the synthesis of various organic compounds.
The uniqueness of 1,3-Dioxolane-2-hexanal, 2-methyl- lies in its specific molecular structure, which provides enhanced stability and reactivity in various chemical processes .
Eigenschaften
CAS-Nummer |
57221-86-0 |
---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
6-(2-methyl-1,3-dioxolan-2-yl)hexanal |
InChI |
InChI=1S/C10H18O3/c1-10(12-8-9-13-10)6-4-2-3-5-7-11/h7H,2-6,8-9H2,1H3 |
InChI-Schlüssel |
OSUUKELWLSBXKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.